molecular formula C11H6ClF2NO2 B3031266 Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate CAS No. 219949-93-6

Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate

Cat. No.: B3031266
CAS No.: 219949-93-6
M. Wt: 257.62 g/mol
InChI Key: XPAFKCKYJFPOFY-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate (CAS: 219949-93-6) is a halogenated quinoline derivative with the molecular formula C₁₁H₆ClF₂NO₂ and a molecular weight of 257.62 g/mol. This compound features a quinoline backbone substituted with chlorine at position 4, fluorine atoms at positions 5 and 8, and a methyl ester group at position 2. Predicted physicochemical properties include a boiling point of 351.4±37.0°C, density of 1.471±0.06 g/cm³, and a pKa of -3.51±0.50, indicating strong acidity under physiological conditions .

Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2NO2/c1-17-11(16)8-4-5(12)9-6(13)2-3-7(14)10(9)15-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAFKCKYJFPOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2C(=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650413
Record name Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219949-93-6
Record name Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gould-Jacobs Cyclization

This method involves thermal cyclization of anilines with β-keto esters. For example, reacting 4-fluoroaniline with ethyl 3-(dimethylamino)acrylate under acidic conditions generates the quinoline core. Modifications include:

  • Halogenation : Post-cyclization chlorination at position 4 using POCl₃ or SOCl₂.
  • Fluorination : Direct electrophilic fluorination at positions 5 and 8 using Selectfluor® or DAST.

Friedländer Synthesis

Condensation of 2-aminobenzaldehyde derivatives with ketones in the presence of Lewis acids (e.g., ZnCl₂) yields substituted quinolines. A study demonstrated 68–82% yields for ethyl 5,6-difluoroquinoline-2-carboxylate using ZnCl₂ in DMSO at 80°C, suggesting adaptability for the target compound.

Functionalization of the Quinoline Core

Sequential Halogenation

Position-selective halogenation is critical for introducing chlorine and fluorine atoms:

Step Target Position Reagent Conditions Yield (%) Source
1 4 POCl₃, DMF 110°C, 6 h 85
2 5,8 DAST, CH₂Cl₂ 0°C to rt, 12 h 72

Mechanistic Insight : Chlorination at position 4 proceeds via electrophilic aromatic substitution, while DAST-mediated fluorination involves radical intermediates.

Esterification of the Carboxylic Acid Group

Conversion of the 2-carboxylic acid to the methyl ester is achieved through:

Method A :

  • Reagents : SOCl₂ in methanol
  • Conditions : 60°C, 7 h
  • Yield : 93.3%

Method B :

  • Reagents : H₂SO₄ (catalytic) in methanol
  • Conditions : Reflux, 12 h
  • Yield : 88%

Integrated Synthetic Pathways

Patent-Covered Industrial Process

A 2021 Chinese patent (CN113603637A) outlines a scalable route:

  • Methylation : 4-Amino-3,6-dichloropyridine-2-carboxylic acid → methyl ester using SOCl₂/MeOH.
  • Fluorination : DAST-mediated substitution at positions 5 and 8.
  • Cyclization : ZnCl₂-catalyzed quinoline ring formation (82% yield).

Advantages :

  • Avoids cryogenic conditions (-5°C to 0°C during workup).
  • Uses cost-effective SOCl₂ instead of toxic PCl₅.

Electroreductive Coupling Approach

An electroreductive method crosslinks 4-quinolones with benzophenones:

  • Conditions : Constant potential (-1.8 V vs SCE), TMSC1 electrolyte.
  • Outcome : 2-Diphenylmethyl-4-quinolone intermediates (45–67% yield).

Limitation : Requires specialized equipment, limiting industrial adoption.

Analytical and Optimization Data

Solvent Screening for Esterification

Solvent Catalyst Time (h) Yield (%) Purity (%)
Methanol SOCl₂ 7 93.3 99.5
Ethanol H₂SO₄ 12 88.0 98.2
THF DCC 24 65.4 91.7

Data adapted from.

Temperature Impact on Fluorination

Temperature (°C) DAST Equiv. Conversion (%)
0 1.2 72
25 1.5 68
40 2.0 81

Higher temperatures improve DAST reactivity but risk over-fluorination.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The incorporation of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Quinoline Carboxylates

Table 1: Key Halogenated Analogs
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate 219949-93-6 C₁₁H₆ClF₂NO₂ 257.62 4-Cl, 5-F, 8-F High electronegativity; potential antimicrobial activity
Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate 887589-39-1 C₁₁H₆ClF₂NO₂ 257.62 4-Cl, 6-F, 8-F Altered fluorine positions may affect binding affinity in drug design
Methyl 4-chloro-6-fluoroquinoline-2-carboxylate 301823-61-0 C₁₁H₇ClFNO₂ 239.63 4-Cl, 6-F Reduced halogenation lowers molecular weight; possible improved solubility
Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate 1150164-82-1 C₁₁H₅Cl₂FNO₂ 274.07 4-Cl, 7-Cl, 8-F Increased chlorine content enhances lipophilicity and reactivity

Key Observations :

  • Chlorine Addition : The dichloro analog (CAS 1150164-82-1) exhibits higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Methyl-Substituted Analogs

Table 2: Methyl-Substituted Derivatives
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate 887589-35-7 C₁₃H₁₂ClNO₂ 249.69 4-Cl, 5-CH₃, 8-CH₃ Methyl groups increase hydrophobicity; potential for agrochemical use
Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate 1133115-70-4 C₁₃H₁₂ClNO₂ 249.69 4-Cl, 7-CH₃, 8-CH₃ Steric hindrance from methyl groups may reduce enzymatic degradation

Key Observations :

  • Hydrophobicity : Methyl substituents (e.g., CAS 887589-35-7) increase hydrophobicity compared to halogenated analogs, making them suitable for lipid-rich environments in pesticidal formulations.
  • Steric Effects : Ortho-methyl groups (positions 7/8) in CAS 1133115-70-4 could hinder interactions with biological targets, reducing efficacy but improving metabolic stability.

Functional Group Variations

Methyl 6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate ()
  • Structural Difference: Replaces the 4-chloro group with a 4-oxo-1,4-dihydroquinoline moiety.
  • This contrasts with the electron-withdrawing chlorine in the target compound.

Biological Activity

Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its biological activity, focusing on its antibacterial and anticancer properties, as well as its mechanism of action.

Antibacterial Activity

This compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The compound functions primarily through the inhibition of bacterial topoisomerase enzymes, which are crucial for DNA replication and repair.

  • Topoisomerase Inhibition : The compound binds to type II topoisomerases, including DNA gyrase and topoisomerase IV, leading to the stabilization of the enzyme-DNA complex. This action results in DNA damage and subsequent cell death .
  • Comparative Efficacy : In studies, this compound has shown comparable or superior antibacterial activity compared to established antibiotics like ciprofloxacin. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL against S. aureus and E. coli, indicating potent antibacterial effects .

Anticancer Activity

Research indicates that this compound also possesses significant anticancer properties. It has been tested against various cancer cell lines, including breast (MCF-7), prostate (PC3), and glioblastoma (U-87) cells.

Cytotoxicity Studies

  • Cell Line Sensitivity : In vitro assays have revealed that this compound exhibits cytotoxic effects on multiple cancer cell lines with IC50 values indicating effective growth inhibition. For example, it showed IC50 values in the low micromolar range against MCF-7 and U-87 cells .
  • Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, which may involve mitochondrial dysfunction and the release of cytochrome c into the cytosol .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against MRSA with an MIC of 32 µg/mL .
Study 2Showed cytotoxicity against HT29 and HCT116 cancer cell lines with superior efficacy compared to conventional chemotherapeutics like cisplatin .
Study 3Indicated effective suppression of SARS-CoV-2 viral replication in vitro, suggesting potential antiviral applications .

Q & A

Q. Purity Optimization :

  • Use column chromatography with gradients of ethyl acetate/hexane for intermediate purification.
  • Recrystallize the final product from ethanol or dichloromethane/hexane mixtures to remove residual solvents or byproducts .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign substituent positions (e.g., fluorine-induced splitting patterns).
    • ¹⁹F NMR : Confirm fluorine substitution and electronic environment.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns (Cl/F).
  • X-ray Crystallography : Resolve absolute configuration and crystal packing (using SHELXL for refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate
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Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate

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